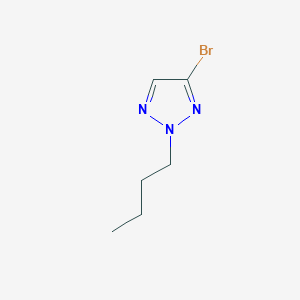
4-Bromo-2-butyl-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-butyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound features a bromine atom at the 4th position and a butyl group at the 2nd position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-butyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between an alkyne and an azide. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the triazole ring. The bromination at the 4th position can be achieved using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to avoid over-bromination and to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted triazoles with different functional groups.
科学研究应用
4-Bromo-2-butyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 4-Bromo-2-butyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
相似化合物的比较
1,2,3-Triazole: A basic triazole structure without any substituents.
4-Bromo-2-methyl-2H-1,2,3-triazole: Similar to 4-Bromo-2-butyl-2H-1,2,3-triazole but with a methyl group instead of a butyl group.
4-Bromo-2-phenyl-2H-1,2,3-triazole: Contains a phenyl group at the 2nd position instead of a butyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
分子式 |
C6H10BrN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC 名称 |
4-bromo-2-butyltriazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-10-8-5-6(7)9-10/h5H,2-4H2,1H3 |
InChI 键 |
QXVHQUXDGGWDNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1N=CC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


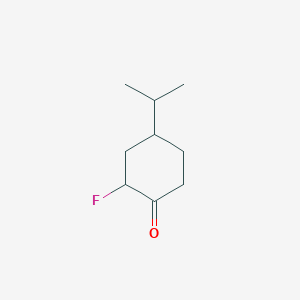

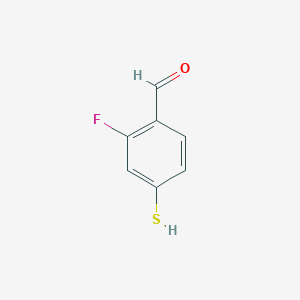
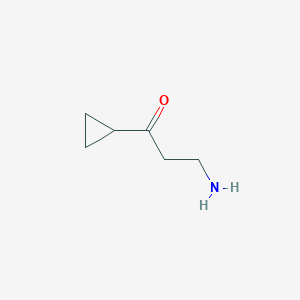

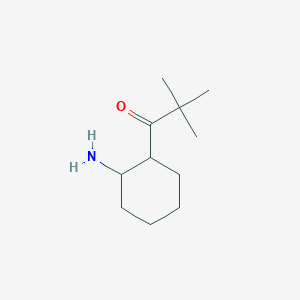

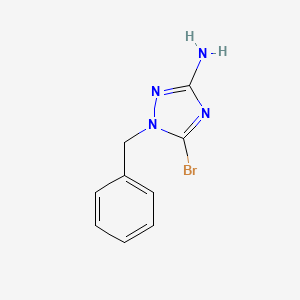
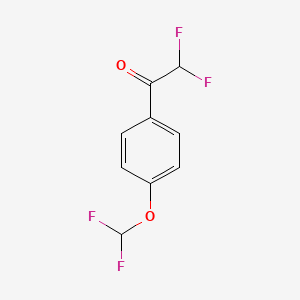
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
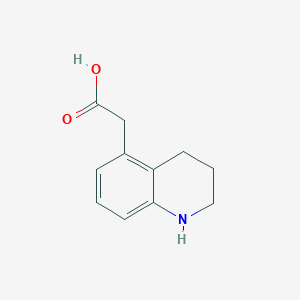
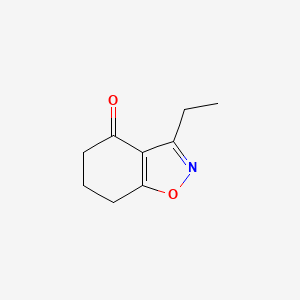
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
